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Compound of Interest

Compound Name: 6,7,8,9-Tetrahydro Carvedilol
CAS No.: 1246820-73-4
Cat. No.: B600947
. J

Carvedilol is a widely prescribed adrenergic antagonist with non-selective 3- and al-receptor
blocking properties, demonstrating significant clinical benefits in managing cardiovascular
conditions like heart failure and hypertension[1]. The efficacy and safety of such a critical
therapeutic agent are intrinsically linked to the purity of the Active Pharmaceutical Ingredient
(API). In pharmaceutical manufacturing, impurities are unwanted chemicals that can arise from
the synthesis process, degradation of the API, or interaction with formulation components[1][2].
Regulatory bodies, guided by the International Council for Harmonisation (ICH), have
established stringent guidelines to control these impurities, ensuring that their levels are low
enough to not pose a risk to patient safety[3][4].

This guide provides a comprehensive technical overview of a specific known impurity,
Carvedilol Impurity F. As a senior application scientist, the objective here is not merely to
present data but to synthesize it into a logical framework that explains the causality behind
analytical choices and control strategies. This document is intended for researchers, analytical
scientists, and drug development professionals involved in the quality control and assurance of
Carvedilol.

PART 1: Unveiling Carvedilol Impurity F: Identity
and Origin

Carvedilol Impurity F is recognized by major pharmacopeias, including the United States
Pharmacopeia (USP), as a potential process-related impurity in Carvedilol[5][6]. Understanding
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its chemical identity is the foundational step in developing effective control measures.

Chemical Profile

The key identifiers and properties of Carvedilol Impurity F are summarized below.

Parameter Data Source(s)

CAS Number 1246820-73-4 [5][7]
1-((2-(2-

IUPAC Name methoxyphenoxy)ethyl)amino)- 5171

3-((2,3,4,9-tetrahydro-1H-

carbazol-5-yl)oxy)propan-2-ol

6,7,8,9-Tetrahydro Carvedilol;

Synonyms Carvedilol USP Related [819]
Compound F

Molecular Formula C24H30N204 [7][10]

Molecular Weight 410.51 g/mol [71[10]

Off-white to Beige Solid; often
Appearance , : [71[°]
described as hygroscopic

Freely soluble in Acetonitrile;

Solubility Soluble in Methanol (MeOH) [7][10]
and DMSO
Storage Recommended at 2-8°C [71[10]

Chemical Structure

The structural difference between Carvedilol and Impurity F is subtle yet significant. Impurity F
possesses a hydrogenated carbazole ring system, as indicated by its synonym, "6,7,8,9-
Tetrahydro Carvedilol"[8][9].
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Caption: Structural relationship between Carvedilol and Impurity F.

Postulated Origin and Formation Pathway

While specific literature detailing the synthesis of Carvedilol Impurity F is scarce, its structure
provides a strong basis for postulating its origin. The "tetrahydro™” designation points to a
reduction or hydrogenation reaction. Impurities can be introduced as starting materials, by-
products of the main reaction, or degradation products[2].

The most plausible origin of Impurity F is as a process-related impurity stemming from the
synthesis of a key starting material, 4-hydroxycarbazole, or its derivatives. If a hydrogenation
step is used during the synthesis of precursors and is not driven to completion or is non-
specific, it could lead to the partial or complete saturation of the carbazole aromatic system.
This hydrogenated precursor would then be carried through the subsequent synthetic steps to
form the final impurity alongside the Carvedilol API.

Caption: Postulated formation pathway for Carvedilol Impurity F.

PART 2: Regulatory Context and Control Strategy

The control of impurities is a non-negotiable aspect of pharmaceutical quality assurance,
governed by global regulatory standards.

ICH Guidelines: A Framework for Control

The ICH Q3A(R2) and Q3B(R2) guidelines provide a rational framework for the control of
organic impurities in new drug substances and products, respectively[3][4][11]. These
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guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the
maximum daily dose of the drug.

Table of ICH Impurity Thresholds:

Maximum Daily Dose < 2 Maximum Daily Dose > 2
Threshold

glday glday
Reporting 0.05% 0.03%

o 0.10% or 1.0 mg per day
Identification ) ) ) 0.05%
intake (whichever is lower)

o 0.15% or 1.0 mg per day
Quialification ) ) ) 0.05%
intake (whichever is lower)

(Data synthesized from ICH Q3A/Q3B guidelines[3][4][12])

Expertise in Application: These thresholds are the cornerstone of a risk-based control strategy.
The identification threshold dictates the level at which a company must elucidate the structure
of an unknown impurity. The qualification threshold is the concentration at which an impurity
must be assessed for its biological safety[13]. Since Carvedilol Impurity F is a known and
structurally characterized compound, the primary focus shifts to ensuring its levels are
maintained below the qualification threshold.

Pharmacopeial Standards

The United States Pharmacopeia (USP) monograph for Carvedilol Tablets specifies
acceptance criteria for impurities. Typically, individual specified impurities are limited to not
more than 0.2%, with total impurities not exceeding 1.0%][14]. While Impurity F is listed as a
"Related Compound," it is crucial to consult the most current version of the relevant
pharmacopeia (USP, Ph. Eur., etc.) for the specific limits applicable to this impurity[15].

A Self-Validating Control Strategy

An effective control strategy is a closed-loop system that validates its own effectiveness
through rigorous testing and documentation.
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o Raw Material Control: The most effective control point is often the beginning of the process.
Implement stringent specifications and analytical testing for the carbazole-based starting
materials to detect and limit the presence of the hydrogenated precursor.

e Process Optimization: Optimize the Carvedilol synthesis to prevent the formation of new
impurities and minimize the carry-over of existing ones[2]. Several synthetic methods aim to
reduce the formation of other major impurities, like the "bis impurity," and these principles
can be extended to control Impurity F[16][17][18].

 Purification: Employ robust purification techniques, such as recrystallization or
chromatography, for the final API to effectively remove Impurity F to levels well below the
established limits[2].

» Reference Standard: Utilize a qualified reference standard of Carvedilol Impurity F for the
accurate identification (e.g., by retention time) and quantification of the impurity in the final
API and drug product[19].

» Validated Analytical Method: Develop and validate a stability-indicating analytical method
capable of separating Impurity F from Carvedilol and all other potential impurities[12].

PART 3: Analytical Methodology: Detection and
Quantification

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for
the separation and quantification of Carvedilol and its related substances due to its precision,
accuracy, and robustness[2][20].

Recommended HPLC Protocol

The following protocol is a synthesized, robust method based on principles described in the
literature for Carvedilol impurity analysis[21][22]. It is designed to be a starting point for method
development and validation in a specific laboratory setting.

Principle: A gradient reversed-phase HPLC method is used to separate Carvedilol from its
potential process-related and degradation impurities. Detection is performed using a UV
spectrophotometer, typically at 240 nm, where Carvedilol and its chromophoric impurities
exhibit significant absorbance[22].
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Apparatus and Materials:

HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.

Chromatographic data acquisition and processing software.

Analytical balance, volumetric flasks, pipettes, and syringes.

Syringe filters (e.g., 0.45 um PTFE or Nylon).

Carvedilol Reference Standard (RS).

Carvedilol Impurity F Reference Standard.

Acetonitrile (HPLC grade).

Potassium dihydrogen phosphate (KH2POa) (Analytical grade).

Orthophosphoric acid (OPA) or Triethylamine (TEA) for pH adjustment.

Purified water (Milli-Q or equivalent).

Preparation of Solutions:

Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate
solution in water. Adjust the pH to 2.8 + 0.05 with orthophosphoric acid[21]. Filter through a
0.45 um membrane filter and degas.

Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

Standard Solution Preparation: Accurately weigh and dissolve Carvedilol RS and Carvedilol
Impurity F RS in the diluent to prepare a stock solution. Further dilute to a final concentration
relevant to the specification limit (e.g., for a 0.2% limit, the impurity concentration would be
0.2% of the API concentration).
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o Sample Solution Preparation: Accurately weigh and dissolve a specified amount of the
Carvedilol API or powdered tablets in the diluent to achieve a known target concentration
(e.g., 0.5 mg/mL). Sonicate if necessary to ensure complete dissolution, then filter through a

0.45 pm syringe filter[14].

Chromatographic Conditions:
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Parameter Recommended Condition Rationale / Causality
End-capped C18 columns
provide good retention and

Purosphere STAR RP-18e
peak shape for moderately
Column (250 x 4.6 mm, 5 um) or _
) polar compounds like
equivalent C18 ) ]
Carvedilol and its
impurities[21].
A standard flow rate for a 4.6
) mm ID column, balancing

Flow Rate 1.0 mL/min o )
analysis time and separation
efficiency[22].

Elevated temperature can
improve peak shape, reduce

Column Temperature 40 °C viscosity, and enhance
resolution between closely
eluting peaks[22][23].
Provides good sensitivity for

Detection Wavelength 240 nm both Carvedilol and its related
impurities[22].

A typical volume to avoid

Injection Volume 10 uL column overloading while
ensuring adequate sensitivity.

Gradient Program Time (min) % Mobile Phase A

0 70

30 40

40 20

45 20

46 70

55 70
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This gradient is illustrative and must be optimized during method development to ensure
adequate resolution (>1.5) between all peaks of interest.

System Suitability and Calculations

System Suitability Test (SST): Before sample analysis, inject the standard solution (or a
dedicated SST solution containing the API and all specified impurities) multiple times. The
system is deemed suitable for use if it meets pre-defined criteria, such as:

e Tailing Factor (Asymmetry): < 2.0 for the Carvedilol and Impurity F peaks.

o Theoretical Plates (N): > 6000 for the Carvedilol peak[15].

» Resolution (Rs): > 2.0 between Carvedilol and the nearest eluting impurity peak.
o Reproducibility (%RSD): < 2.0% for peak areas from replicate injections.

Calculation of Impurity Content: The percentage of Impurity F in the sample is calculated using
the peak areas from the chromatograms, applying the principle of external standards.

% Impurity F = (Arealmp F in Sample / Arealmp F in Standard) x (ConcStandard /
ConcSample) x PurityStandard x 100

Analytical Workflow Diagram
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Caption: High-level workflow for HPLC analysis of Carvedilol Impurity F.
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Conclusion

Carvedilol Impurity F (CAS No. 1246820-73-4), or 6,7,8,9-Tetrahydro Carvedilol, is a critical
process-related impurity that must be monitored and controlled to ensure the quality and safety
of Carvedilol drug products. Its control relies on a multi-faceted strategy grounded in ICH
principles, encompassing stringent raw material testing, optimized manufacturing and
purification processes, and the use of a robust, validated, stability-indicating HPLC method. By
understanding the identity, origin, and analytical intricacies of this impurity, pharmaceutical
scientists can confidently ensure their products meet the rigorous standards demanded by
regulatory authorities and, ultimately, protect patient health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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